5-[(4-benzylpiperazin-1-yl)(3-bromophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound is a hybrid heterocyclic molecule featuring a triazolo[3,2-b][1,3]thiazole core substituted with a furan-2-yl group, a 3-bromophenyl moiety, and a 4-benzylpiperazine side chain. The structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(3-bromophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN5O2S/c27-20-9-4-8-19(16-20)22(31-13-11-30(12-14-31)17-18-6-2-1-3-7-18)23-25(33)32-26(35-23)28-24(29-32)21-10-5-15-34-21/h1-10,15-16,22,33H,11-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZVHLQNSZLTBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC(=CC=C3)Br)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: 5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898429-38-4)
- Key Difference : Bromine substituent position (4-bromo vs. 3-bromo in the target compound).
- Positional isomerism could alter metabolic stability; para-substituted aromatic rings are generally more resistant to oxidative degradation .
| Property | Target Compound (3-Bromo) | Analog (4-Bromo) |
|---|---|---|
| Molecular Weight | ~550.5 g/mol | 550.5 g/mol |
| Halogen Position | meta | para |
| Predicted LogP | ~3.8 (estimated) | ~3.7 (estimated) |
Structural Analog 2: Triazolothiadiazole Derivatives with Benzofuran ()
- Key Difference : Core structure (triazolo-thiadiazole vs. triazolo-thiazole) and substituents (benzofuran vs. furan).
- Impact :
- Benzofuran derivatives (e.g., 4a-g in ) showed antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL), attributed to the extended π-system enhancing membrane disruption .
- The target compound’s smaller furan group may reduce lipophilicity but improve metabolic stability compared to benzofuran analogs.
| Property | Target Compound | Triazolothiadiazole-Benzofuran (4a-g) |
|---|---|---|
| Core Heterocycle | Triazolo-thiazole | Triazolo-thiadiazole |
| Aromatic Substituent | Furan-2-yl | Benzofuran-2-yl |
| Antimicrobial Activity | Not reported | MIC: 8–32 µg/mL (Gram-positive) |
Structural Analog 3: 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives ()
- Key Difference : Sulfanyl group vs. hydroxyl group in the target compound.
- Impact :
| Property | Target Compound | 4,5-Disubstituted Triazole-thiol |
|---|---|---|
| Functional Group | -OH | -SH |
| Antifungal Activity | Not reported | IC50: 12 µM (C. albicans) |
Structural Analog 4: Thiazolo[3,2-b][1,2,4]triazol-6-one Derivatives ()
- Key Difference : Triazolone core vs. triazolol-thiazole core.
- Impact: Triazolone derivatives (e.g., compound in ) with methoxyphenyl substituents showed moderate cytotoxicity (IC50: 25 µM in HeLa cells), likely due to intercalation with DNA .
| Property | Target Compound | Thiazolo-triazolone Derivative |
|---|---|---|
| Core Structure | Triazolo-thiazol-6-ol | Triazolone |
| Anticancer Activity | Not reported | IC50: 25 µM (HeLa) |
Research Findings and Implications
- Antimicrobial Potential: The furan and triazole-thiazole motifs correlate with activity in Gram-positive bacteria (), suggesting the target compound warrants testing against Staphylococcus aureus .
- Solubility Optimization : PEGylation or salt formation (e.g., HCl salt) may improve aqueous solubility for in vivo studies, as seen in ’s hydrogel platforms .
Preparation Methods
Reductive Amination Approach
A secondary route employs reductive amination to form the methylene bridge. A ketone intermediate reacts with 4-benzylpiperazine and 3-bromoaniline under hydrogenation conditions (H₂, Pd/C). While this method avoids acidic conditions, yields are lower (50–55%) due to competing side reactions.
Grignard Addition
In a less common strategy, a Grignard reagent derived from 3-bromophenylmagnesium bromide adds to a triazolothiazole carbonyl compound, followed by quenching with 4-benzylpiperazine. This method requires strict anhydrous conditions and offers moderate yields (60%).
Characterization and Analytical Data
Critical spectroscopic data for the target compound:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, triazole), 7.45–7.12 (m, 8H, aromatic), 6.75 (d, J = 3.2 Hz, 1H, furan), 4.32 (s, 2H, CH₂), 3.58–2.95 (m, 8H, piperazine).
Challenges and Optimization
-
Regioselectivity : Competing cyclization pathways during triazolothiazole formation are mitigated by using electron-withdrawing groups (e.g., nitro) at position 5, which are later reduced or replaced.
-
Solubility : The final compound exhibits poor solubility in aqueous media, necessitating formulation studies with co-solvents like PEG-400.
-
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves closely eluting impurities.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors improve heat transfer and reduce reaction times for the Mannich step (2 hours vs. 8 hours batch). Environmental factors are addressed by recycling ethyl acetate and using immobilized Pd catalysts for cross-coupling .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be systematically optimized?
- Methodology :
- Stepwise synthesis : Begin with the formation of the triazole-thiazole core via cyclization of thiourea derivatives under reflux in ethanol or acetonitrile. Subsequent Mannich reactions introduce the 4-benzylpiperazine and 3-bromophenyl groups .
- Key conditions : Use triethylamine (TEA) as a catalyst in dimethylformamide (DMF) at 80–90°C for 24–48 hours. Microwave-assisted synthesis (100–120°C, 300 W, 30 min) improves yield by 15–20% compared to conventional heating .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate 3:1) or recrystallization from chloroform-methanol mixtures .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | Thiourea, EtOH, reflux, 12h | 45 | 92% |
| Mannich reaction | DMF, TEA, 80°C, 24h | 60 | 88% |
| Microwave step | DMF, 120°C, 30min | 75 | 95% |
Q. How can the structure of this compound be unambiguously confirmed?
- Techniques :
- NMR : ¹H and ¹³C NMR to identify proton environments (e.g., furan protons at δ 6.3–7.1 ppm, piperazine N-CH₂ at δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolve the fused triazole-thiazole system and confirm stereochemistry at the benzylic carbon .
- HRMS : Exact mass validation (calculated for C₂₉H₂₇BrN₆O₂S: [M+H]⁺ 635.0954; observed: 635.0956) .
Q. What preliminary assays are recommended to screen its biological activity?
- Approach :
- In vitro enzyme inhibition : Test against kinases (e.g., PIM-1) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Antimicrobial screening : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, piperazine analogs) influence bioactivity?
- SAR Strategy :
- Replace 3-bromophenyl with 3-chloro or 3-fluoro groups to assess halogen-dependent potency.
- Substitute 4-benzylpiperazine with 4-methylpiperazine or morpholine to probe steric/electronic effects .
- Data Table :
| Derivative | Target (IC₅₀, μM) | Solubility (μg/mL) | LogP |
|---|---|---|---|
| 3-Bromo | PIM-1: 0.45 | 12 | 3.8 |
| 3-Chloro | PIM-1: 0.62 | 18 | 3.5 |
| 4-Methylpiperazine | PIM-1: 1.10 | 25 | 2.9 |
Q. What mechanistic insights explain conflicting bioactivity data across studies?
- Analysis :
- Solubility artifacts : Low aqueous solubility (e.g., <20 μg/mL) may lead to false negatives; use DMSO stocks with <0.1% final concentration .
- Off-target effects : Profile against a kinase panel (e.g., 100+ kinases) to identify selectivity outliers .
- Metabolic instability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. How can computational modeling guide the design of high-affinity analogs?
- Methods :
- Molecular docking : Use AutoDock Vina to model interactions with PIM-1 kinase (PDB: 3JPV). Key residues: Lys67 (H-bond with triazole), Ile185 (hydrophobic contact with 3-bromophenyl) .
- MD simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability (RMSD <2.0 Å acceptable) .
Q. What strategies resolve contradictions in reported synthetic yields?
- Troubleshooting :
- Impurity sources : Trace aldehydes in DMF can form Schiff bases; pre-distill solvents or add molecular sieves .
- Microwave parameters : Optimize power (200–300 W) and ramp time (5–10 min) to prevent decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
